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tungstoarsenate

Cat. No.: B1172381
CAS No.: 12267-69-5
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Description

Tungstoarsenates are a class of polyoxometalates (POMs) featuring tungsten and arsenic atoms in their anionic metal-oxide framework. Their value in research stems from a unique combination of properties, including redox activity, photoactivity, and the ability to act as multifunctional inorganic ligands. These compounds are primarily utilized as functional materials and molecular building blocks in advanced scientific investigations. One of the primary research applications of tungstoarsenates is in the field of catalysis. Specific derivatives have demonstrated efficient catalytic activity for oxidation reactions and can mimic enzyme catalysis . Furthermore, novel structures have been designed that function as visible-light-responsive photocatalysts for selective organic transformations, such as the oxidation of anilines . The lacunary, or vacant, sites on the tungstoarsenate core, such as the [α-AsW9O33]9- anion, allow them to act as versatile inorganic ligands for polynuclear complexes with metals like copper . This enables the construction of complex molecular architectures with tailored magnetic and catalytic properties. This product is labeled "For Research Use Only" (RUO). RUO products are specifically tailored for laboratory research applications and are not intended for use in diagnostic, therapeutic, or any other clinical procedures involving human patients .

Properties

CAS No.

12267-69-5

Molecular Formula

C7H13AuO2

Synonyms

tungstoarsenate

Origin of Product

United States

Synthetic Methodologies and Principles

Conventional Hydrothermal and Solution-Based Synthesis Approaches

The synthesis of tungstoarsenates has traditionally relied on conventional hydrothermal and solution-based methods. These one-pot procedures typically involve the reaction of simple starting materials, such as sodium tungstate (B81510) (Na₂WO₄·2H₂O) and arsenic trioxide (As₂O₃), in an aqueous solution. rsc.org The pH of the solution is a critical parameter that dictates the final structure of the tungstoarsenate product. For instance, adjusting the pH of a boiling solution of sodium tungstate and sodium metaarsenite with hydrochloric acid can lead to the formation of various this compound species. academie-sciences.fr

Hydrothermal synthesis, a variation of the solution-based approach, is also employed, particularly for creating complex structures. acs.org This method involves heating the reaction mixture in a sealed vessel, which allows for the crystallization of products that may not be stable under ambient conditions.

Targeted Synthesis of Lacunary this compound Precursors

A more refined and strategic approach to this compound synthesis involves the targeted creation of lacunary, or vacant, structures. These precursors are polyoxometalates (POMs) that have one or more {W=O} units missing from their plenary, or complete, structures. acs.orgnih.gov The resulting vacancies create highly reactive sites that can be selectively functionalized. researchgate.netresearchgate.net

The generation of these lacunary species is often achieved through the controlled alkaline degradation of a parent, fully-formed this compound anion. researchgate.netcdnsciencepub.com By carefully controlling the pH and reaction conditions, specific lacunary fragments can be isolated.

Design and Isolation of Specific Lacunary Fragments (e.g., Wells-Dawson, Keggin)

The design and isolation of specific lacunary fragments, such as those derived from the well-known Keggin and Wells-Dawson structures, are central to the targeted synthesis of functionalized tungstoarsenates.

Keggin-type fragments: The trilacunary Keggin-type anions, such as [B-α-AsW₉O₃₄]⁹⁻ and [A-α-AsW₉O₃₄]⁹⁻, are particularly versatile building blocks. acs.orgpsu.eduresearchgate.net These fragments are derived from the plenary [AsW₁₂O₄₀]ⁿ⁻ Keggin ion and serve as precursors for a wide range of derivatives. acs.org For example, the reaction of the [A-α-AsW₉O₃₄]⁹⁻ precursor with transition metal ions can lead to the formation of larger, more complex structures. researchgate.net

Wells-Dawson-type fragments: Similarly, lacunary species derived from the Dawson-type anion, α-[As₂W₁₈O₆₂]⁶⁻, such as the divacant α-[HAs₂W₁₆O₅₉]¹¹⁻, trivacant α-[As₂W₁₅O₅₆]¹²⁻, and hexavacant α-[H₂As₂W₁₂O₄₈]¹²⁻, have been prepared and characterized. cdnsciencepub.com These lacunary Wells-Dawson fragments can be used to construct larger, functionalized tungstoarsenates.

Functionalization Strategies for Tungstoarsenates

The reactive nature of lacunary tungstoarsenates makes them ideal platforms for functionalization. By introducing various organic and inorganic moieties, the electronic, catalytic, and material properties of the resulting compounds can be precisely tuned.

Incorporation of Transition Metal Ions

A common functionalization strategy is the incorporation of transition metal ions into the vacant sites of lacunary tungstoarsenates. researchgate.netresearchgate.net This approach has led to the synthesis of a vast array of transition-metal-substituted polyoxometalates (TMSPs). researchgate.net

The choice of transition metal and the specific lacunary precursor allows for the rational design of TMSPs with desired properties. For example, high-yield and isomerically pure syntheses of [As₂W₁₈M₄(H₂O)₂O₆₈]¹⁰⁻ (where M can be Cd, Co, Cu, Fe, Mn, Ni, or Zn) have been achieved using the B-type trivacant precursor B-[AsW₉O₃₄]⁹⁻. researchgate.net The incorporation of different transition metals can also be used to create mixed-metal species, providing a strategy to control the electronic and catalytic properties of the final compound. researchgate.net

An example of this is the synthesis of five organo-Ru supported sandwich-type 17-tungsto-2-arsenates, which were created by reacting transition metal salts with an organo-Ru functionalized lacunary species. rsc.org The resulting structures feature a rhomblike {M₄O₁₆} group (where M = Ni(II), Zn(II), Cu(II), Mn(II), or Co(II)) sandwiched between two different lacunary Keggin moieties. rsc.org

Grafting of Organometallic Moieties (e.g., organo-Ru, organo-Sn, organo-Sb)

Another powerful functionalization technique is the grafting of organometallic moieties onto the this compound framework. This approach combines the properties of both the inorganic polyoxometalate and the organic functional group.

Organo-Ru: Organo-ruthenium moieties have been successfully grafted onto this compound structures. For instance, an organo-Ru supported trilacunary Keggin precursor, KNa₆[(RuC₆H₆)AsW₉O₃₄]·17H₂O, has been used as a starting material to synthesize more complex sandwich-type tungstoarsenates. psu.edu This method represents a departure from traditional transition metal derivative synthesis, as it utilizes a pre-functionalized lacunary species. rsc.org

Organo-Sn: Organotin groups, such as dimethyltin (B1205294) and phenyltin, have been incorporated into this compound structures. acs.org For example, the bis-phenyltin-substituted this compound [(C₆H₅Sn)₂As₂W₁₉O₆₇(H₂O)]⁸⁻ was synthesized by reacting C₆H₅SnCl₃ with K₁₄[As₂W₁₉O₆₇(H₂O)] in an acidic aqueous solution. acs.org A boat-like this compound functionalized with carboxyethyltin has also been synthesized. researchgate.net

Organo-Sb: Organoantimony(III)-containing tungstoarsenates have also been prepared, demonstrating the versatility of this functionalization strategy. researchgate.net

Hybrid Organic-Inorganic this compound Synthesis

The synthesis of hybrid organic-inorganic tungstoarsenates represents a significant area of research, aiming to create materials with novel properties arising from the combination of organic and inorganic components. semanticscholar.org

One approach involves the use of organic ligands to bridge this compound units, leading to the formation of extended structures. For example, a 1D chain built from double banana-shaped tungstoarsenates has been synthesized using an organic linker. dntb.gov.ua Another example is the creation of a 3D supramolecular framework through hydrogen bonding between ladder-chains of copper-bipyridine linked tungstoarsenates. tandfonline.com

Furthermore, the covalent functionalization of polyoxometalates with organic components has been extensively investigated to tune the physical and chemical properties of the resulting hybrid materials. researchgate.net For instance, a cyclen-functionalized cobalt-substituted sandwich-type this compound has been designed and synthesized, demonstrating the potential for creating complex, functional hybrid materials. mdpi.com The development of hybrid materials like polyaniline Sn(IV) this compound, which combines a conducting polymer with an inorganic exchanger, opens up possibilities for new materials with enhanced mechanical and chemical properties. researchgate.net

Mechanistic Insights into this compound Self-Assembly and Formation Pathways

The formation of tungstoarsenates is a complex self-assembly process governed by a delicate interplay of various parameters. academie-sciences.fr These polyoxometalates (POMs) are constructed through the condensation of tungstate and arsenate precursors in solution. mdpi.com The self-assembly is not a random process but rather a directed series of steps leading to specific, often highly symmetric, cluster architectures. The understanding of these mechanisms is crucial for the rational design and synthesis of new this compound compounds with desired properties. researchgate.netresearchgate.net

The process typically begins with the formation of smaller, lacunary (or vacant) this compound species in basic or weakly acidic solutions. researchgate.net These vacant structures, such as the trivacant [AsW9O34]⁹⁻, serve as fundamental building blocks for the construction of larger, more complex POMs. academie-sciences.frpsu.edu The subsequent acidification of the solution triggers the condensation and closing of these open frameworks, or their association, to form a diverse array of heteropolytungstates. researchgate.net This can involve the incorporation of additional tungsten atoms or transition metal cations, leading to the formation of polynuclear complexes. researchgate.net

A proposed formation mechanism for certain sandwich-type tungstoarsenates involves a two-step transformation pathway. psu.edu Initially, an {A-α-AsW9O34} fragment isomerizes to a {B-α-AsW9O34} species upon heating. psu.edu This is followed by a rotation of a tungstate triad (B1167595) to form (B-β-AsW9O34), which then loses a WO₆ unit to yield a {B-β-AsW8O31} fragment. psu.edu These fragments can then sandwich a central metal-oxo cluster. psu.edu

Influence of Reaction Conditions (pH, Counter-ions, Temperature)

The self-assembly and final structure of tungstoarsenates are highly sensitive to the specific reaction conditions employed during their synthesis. d-nb.info Key factors that exert significant control over the formation pathways include pH, the nature of counter-ions present in the solution, and temperature. academie-sciences.frresearchgate.net

pH: The acidity of the reaction medium is a critical parameter that dictates the type of this compound species formed. frontiersin.org Generally, more open or lacunary structures are favored in basic to moderately acidic conditions, while more condensed and saturated structures are obtained in strongly acidic media. academie-sciences.frresearchgate.net For instance, the metal-saturated anion [As₂W₂₁O₆₉(OH₂)]⁶⁻ is formed in a strongly acidic environment. academie-sciences.fr As the pH increases to around 2, the monovacant derivative [As₂W₂₀(OH₂)₂O₆₈]¹⁰⁻ is obtained, and at a pH of approximately 6, the divacant [As₂W₁₉(OH₂)O₆₇]¹⁴⁻ anion is formed. academie-sciences.fr In some cases, varying the pH can lead to interconversion between different this compound structures, such as the equilibrium between {A-α-AsVW₉O₃₄} and {α-AsVW₁₁O₃₉}. researchgate.net

Counter-ions: The counter-ions present in the reaction mixture play a crucial role in stabilizing the polyanionic this compound clusters and can direct the assembly towards specific structures. researchgate.netresearchgate.net The size, charge, and coordination preferences of the counter-ions can influence which intermediates are stabilized in solution, ultimately affecting the final product. researchgate.net For example, the formation of the monovacant and divacant this compound anions, [As₂W₂₀(OH₂)₂O₆₈]¹⁰⁻ and [As₂W₁₉(OH₂)O₆₇]¹⁴⁻, specifically requires the presence of potassium ions. academie-sciences.fr Sodium ions, on the other hand, can promote the formation of different structures, such as the crown-shaped [As₄W₄₀O₁₄₀]²⁸⁻ anion at pH 4. academie-sciences.fr High concentrations of alkali metal ions can also influence isomerization pathways by occupying the lacunary sites of dissociated fragments. d-nb.info

Temperature: Temperature is another important factor that can influence the kinetics and thermodynamics of this compound formation. While detailed systematic studies on the effect of temperature on specific this compound assembly are less common in the provided literature, it is a known parameter that can affect the outcome of POM syntheses in general. d-nb.info For instance, heating can be used to induce isomerization, as seen in the conversion of {A-α-AsW9O34} to {B-α-AsW9O34}. psu.edu In hydrothermal or solvothermal syntheses, temperature is a key variable for controlling the crystallization of specific this compound phases. researchgate.net Furthermore, the effective magnetic moment of transition metal-substituted tungstoarsenates can vary with temperature, indicating temperature-dependent structural or electronic properties. nih.gov

Table 1: Influence of Reaction Conditions on this compound Formation

Condition Effect Example Species Citation
pH Controls the degree of condensation and can lead to interconversion between species. Lower pH generally favors more condensed structures. [As₂W₂₁O₆₉(OH₂)]⁶⁻ (strongly acidic) vs. [As₂W₁₉(OH₂)O₆₇]¹⁴⁻ (pH ~6) academie-sciences.fr
Counter-ions Stabilize polyanions and can direct the formation of specific isomers and structures. The presence of K⁺ is required for the formation of [As₂W₂₀(OH₂)₂O₆₈]¹⁰⁻ and [As₂W₁₉(OH₂)O₆₇]¹⁴⁻. academie-sciences.fr
Temperature Can induce isomerization and is a key parameter in hydrothermal/solvothermal synthesis. Heating facilitates the isomerization of {A-α-AsW9O34} to {B-α-AsW9O34}. psu.edu

Isomerization Pathways and Control

Isomerism is a common feature in polyoxometalate chemistry, and tungstoarsenates are no exception. Different isomers, which have the same chemical formula but different structural arrangements, can exhibit distinct properties. The control over the formation of a specific isomer is a significant challenge and a key goal in the synthesis of tungstoarsenates.

The most well-known type of isomerism in Keggin-type POMs, from which many tungstoarsenates are derived, is the Baker-Figgis isomerism, which includes α, β, γ, δ, and ε isomers. academie-sciences.fr The stereochemistry of tungstoarsenates derived from {AsO₃} trigonal groups is often dominated by the presence of the heteroatom's inert electronic lone pair, leading to a prevalence of B-type isomerism. academie-sciences.fr

The isomerization from one form to another can be influenced by reaction conditions. For example, the α → β isomerization of a [BiW9O33]⁹⁻ unit has been observed during certain reaction processes. researchgate.net Similarly, the isomerization of the {A-α-AsW9O34} fragment to the {B-α-AsW9O34} species is a key step in some formation pathways and can be promoted by heating. psu.edu The presence of certain counter-ions can also play a role in isomerization. High concentrations of alkali metal ions have been observed to slow down the β-to-α isomerization pathway in silicotungstates, likely by occupying the vacant site of a dissociated β-isomer fragment, a principle that can be extended to tungstoarsenates. d-nb.info

The ability to control these isomerization pathways is crucial for selectively synthesizing tungstoarsenates with desired structures and functionalities. This control can be achieved by carefully manipulating the reaction parameters discussed previously, such as pH, temperature, and the choice of counter-ions. researchgate.netacs.org For instance, the use of organo-ruthenium groups to stabilize vacant this compound structures can prevent their isomerization. psu.edu

Structural Elucidation and Architecture Analysis

Advanced Crystallographic Techniques for Structural Determination

Crystallographic techniques are indispensable for the direct determination of the three-dimensional structure of tungstoarsenates in the solid state.

Numerous tungstoarsenate structures have been successfully characterized using SXRD. For instance, the structures of organo-Ru supported sandwich-type 17-tungsto-2-arsenates were determined by single-crystal XRD, revealing an asymmetric framework. rsc.org Similarly, the molecular structure of a nanoscale sandwich-type polyoxometalate based on a tetra-nuclear cobalt cluster and trivacant B-α-Keggin-type this compound was examined by SXRD. mdpi.com This technique has been crucial in characterizing a variety of complex tungstoarsenates, including diethyltin-containing this compound(V) researchgate.net, organoantimony(III)-containing tungstoarsenates(III) nih.gov, and palladium(II)-containing this compound(V). acs.org The data obtained from SXRD, such as crystal system, space group, and cell parameters, are fundamental for understanding the structural intricacies of these compounds.

Below is a table summarizing crystallographic data for selected this compound compounds determined by SXRD.

CompoundCrystal SystemSpace GroupReference
[C(NH2)3]3[{Sn(C2H5)2}3(H2O)4(A-α-AsVW9O34)]·9H2OOrthorhombicPnma researchgate.net
Cs3K3.5Na4.5[(PhSbIII){Na(H2O)}AsIII2W19O67(H2O)]·41H2O-- nih.gov
(NH4)7Na[(C6H5Sn)2As2W19O67(H2O)]·17.5H2OMonoclinicP21/c nih.gov
{[Co(C8H20N4)]4}{Co4(H2O)2[HAsW9O34]2}∙4H2O-- mdpi.com
[Ni(phen)3]4[As2W18O60]{[Ni(phen)2][H2As2W18O60]}·12H2O-- figshare.com

Data not always available in the provided search results.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of this compound materials, particularly when single crystals of sufficient size or quality are not available. researchgate.net It is also used to confirm the phase purity of a bulk sample. The PXRD pattern is a fingerprint of a crystalline solid, with characteristic peaks at specific diffraction angles (2θ). researchgate.net While not providing the same level of structural detail as SXRD, PXRD is invaluable for identifying known crystalline phases by comparing the experimental pattern to databases. It has been used to characterize organo-Ru supported sandwich-type tungstoarsenates and to analyze the phases formed after thermal treatment of this compound salts. rsc.orgacademie-sciences.fr

Spectroscopic Probes for Structural Analysis

Spectroscopic techniques provide complementary information about the structure and bonding within this compound compounds, both in the solid state and in solution.

Infrared (IR) spectroscopy is a widely used technique to probe the vibrational modes of this compound polyanions. americanpharmaceuticalreview.comnih.gov The IR spectrum of a this compound is characterized by a series of absorption bands in the 400–1000 cm⁻¹ region, which correspond to the stretching vibrations of different types of W-O and As-O bonds. These include terminal W=Ot, corner-sharing W-Ob-W, edge-sharing W-Oc-W, and As-Oa vibrations. The position and number of these bands are sensitive to the structure and symmetry of the polyanion.

For example, Keggin-type tungstoarsenates exhibit characteristic IR bands. mdpi.com The IR spectrum of a cyclen-functionalized cobalt-substituted sandwich-type this compound showed characteristic peaks at 951, 879, and 753 cm⁻¹, which were attributed to ν(As–O), ν(W–Ot), and ν(W–O–W) vibrations, respectively. mdpi.com This technique has been consistently used alongside crystallographic methods to confirm the structural integrity of various this compound compounds. rsc.orgnih.govacs.orgnih.gov

The table below presents typical IR absorption bands for this compound compounds.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
ν(As-O)~951 mdpi.com
ν(W=Ot)~879 mdpi.com
ν(W-O-W)~753 mdpi.com

Multinuclear NMR spectroscopy is a powerful tool for studying the structure and stability of tungstoarsenates in solution. man.ac.uk While ¹H and ¹³C NMR are used to characterize organic ligands attached to the polyanion framework researchgate.netnih.gov, ¹⁸³W NMR is particularly informative for the polyoxotungstate skeleton itself.

The ¹⁸³W nucleus is a spin ½ nucleus, and its chemical shift is highly sensitive to the local environment of the tungsten atom. huji.ac.il The number of signals, their chemical shifts, and the ²J(W-O-W) coupling constants in a ¹⁸³W NMR spectrum provide valuable information about the symmetry and isomeric purity of the this compound anion in solution. researchgate.net For example, the five-line ¹⁸³W NMR spectrum of [(ReVO)₃(AsW₉O₃₃)₂]⁹⁻ indicated a sandwich structure with C₂v symmetry. academie-sciences.fr Similarly, the stability of a diethyltin-containing this compound(V) in solution was confirmed by multinuclear (¹H, ¹³C, ¹¹⁹Sn, ¹⁸³W) NMR spectroscopy. researchgate.net The technique has also been crucial in distinguishing between different isomers of tungstoarsenates, such as the α and β isomers of XW₉ units. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound structure. azooptics.commt.comuu.nlwikipedia.org The spectra of tungstoarsenates are typically dominated by intense absorption bands in the UV region (below 300 nm) due to oxygen-to-tungsten charge-transfer transitions (O→W LMCT). acs.org The position and intensity of these bands can be influenced by the coordination environment of the tungsten atoms and the presence of other metal centers.

UV-Vis spectroscopy is also a useful tool for monitoring the stability of tungstoarsenates under different conditions, such as varying pH. For instance, the stability of a cyclen-functionalized cobalt-substituted this compound was investigated over a pH range of 5.5 to 8.5 using UV-Vis spectroscopy, with significant changes in the absorption spectrum indicating skeletal collapse outside this range. mdpi.com This technique has been used in the characterization of various this compound compounds, often in conjunction with other spectroscopic and crystallographic methods. acs.orgcapes.gov.brresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 2-10 nanometers of a material's surface. thermofisher.comwikipedia.orgcovalentmetrology.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.orgmicro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. This binding energy is unique to each element and can also reveal the oxidation state of the atom. wikipedia.orgeag.com

In the study of tungstoarsenates, XPS provides invaluable data for structural confirmation. For instance, in a nanoscale sandwich-type polyoxometalate, {[Co(C₈H₂₀N₄)]₄}{Co₄(H₂O)₂[HAsW₉O₃₄]₂}∙4H₂O, XPS was employed alongside single-crystal X-ray diffraction to examine the structure and confirm the elemental composition and oxidation states. mdpi.com Similarly, XPS analysis of a Wells-Dawson this compound-based hybrid material indicated that three tungsten atoms in the Dawson unit were reduced and confirmed the coexistence of Cu(I) and Cu(II) ions within the structure. tandfonline.com

Distinct Structural Motifs and Frameworks

Tungstoarsenates are renowned for their ability to form a vast array of polyoxoanion structures. These architectures are typically assembled from smaller, stable building blocks, leading to frameworks of significant complexity and size. The most prominent of these are based on the Keggin and Wells-Dawson archetypes, which can exist in their full forms or as "lacunary" (vacant) species that serve as precursors to larger, more elaborate structures.

Keggin-Type Tungstoarsenates

The Keggin structure is one of the most common motifs in polyoxometalate chemistry. The archetypal α-Keggin anion consists of a central tetrahedron (e.g., AsO₄) surrounded by 12 edge- and corner-sharing MO₆ octahedra (M = W, Mo). By controlling reaction conditions, such as pH, it is possible to remove one or more of these tungsten octahedra, creating lacunary Keggin species. mdpi.com

These vacant structures, such as the trivacant [B-α-AsW₉O₃₄]⁹⁻, are highly significant as they act as versatile building blocks for constructing more complex assemblies. mdpi.comrsc.org Researchers have successfully used these lacunary fragments to create novel architectures, including:

A hepta-titanium substituted arsenotungstate, [Ti₆(TiO₆)(AsW₉O₃₃)₄]²⁰⁻, which features a central Ti₇-core capped by four trilacunary {AsIIIW₉} fragments. mdpi.com

Hexa-zirconium substituted dimeric tungstoarsenates, where a {Zr₆} unit is situated within the cavity formed by two (B-α-AsW₉O₃₃) fragments. mdpi.com

A citrate-decorated, di-substituted Keggin derivative, [Dy₂(Hcit)₂(AsW₁₀O₃₈)]¹¹⁻. nih.gov

Keggin-Type this compound DerivativeKey Structural FeatureReference
[Ti₆(TiO₆)(AsW₉O₃₃)₄]²⁰⁻Hepta-titanium core capped by four {AsW₉} units mdpi.com
[Zr₆O₄(OH)₄(H₂O)₂(CH₃COO)₅(AsW₉O₃₃)₂]¹¹⁻Hexa-zirconium unit linking two {AsW₉} fragments mdpi.com
[Dy₂(Hcit)₂(AsW₁₀O₃₈)]¹¹⁻Di-substituted Keggin anion with dysprosium and citrate nih.gov

Wells-Dawson Type Tungstoarsenates

The Wells-Dawson structure, with the general formula [X₂M₁₈O₆₂]ⁿ⁻, represents another fundamental class of polyoxometalates. gla.ac.uk It can be visualized as two trivacant Keggin-type {XW₉} units fused together. Similar to Keggin ions, Wells-Dawson tungstoarsenates can form lacunary species, such as [As₂W₁₇O₆₁]¹⁰⁻, which are precursors for substituted derivatives. mdpi.com

The reactivity of these lacunary species has led to the synthesis of various novel compounds. For example, vanadium(V) can be incorporated to form [As₂VW₁₇O₆₂]⁷⁻. mdpi.com Mixed-metal sandwich-type complexes based on the Wells-Dawson structure have also been synthesized, such as αββα-[(ZnIIOH₂)₂(FeIII)₂(As₂W₁₅O₅₆)₂]¹⁴⁻, which was prepared from a divacant lacunary precursor. academie-sciences.fr Furthermore, two isomers of a mono-vanadium(V)-substituted tungstosulfate with a Wells-Dawson structure, 1- and 4-[S₂VW₁₇O₆₂]⁵⁻, have been prepared and characterized, demonstrating the precise control achievable in substituting metal atoms at specific sites within the polyanion framework. nih.gov

Wells-Dawson Type this compoundSynthesis / Structural NoteReference
[As₂VW₁₇O₆₂]⁷⁻Formed from the reaction of [As₂W₁₇O₆₁]¹⁰⁻ with vanadate. mdpi.com
αββα-[(ZnIIOH₂)₂(FeIII)₂(As₂W₁₅O₅₆)₂]¹⁴⁻A mixed-metal sandwich complex from a divacant precursor. academie-sciences.fr
[Cu(en)]₂[Cu(en)]₂[H₂As₂W₁₈O₆₂]·4H₂OA 3-D hybrid framework with copper-ethylenediamine complexes. tandfonline.com

Sandwich-Type this compound Architectures

Sandwich-type structures are a prominent and diverse family of tungstoarsenates. These complexes are typically formed when two lacunary Keggin units encapsulate a central belt of metal cations. This structural motif allows for the incorporation of a wide variety of metal ions, leading to compounds with interesting magnetic and catalytic properties.

The versatility of this architecture is demonstrated by the range of reported structures:

Transition Metal Clusters: A rhomb-like {Co₄O₁₆} cluster is sandwiched between two {HAsW₉O₃₄} units in the compound {[Co(C₈H₂₀N₄)]₄}{Co₄(H₂O)₂[HAsW₉O₃₄]₂}. mdpi.com Similar structures incorporating nickel, zinc, and manganese have also been synthesized. rsc.orgnih.gov

Lanthanide and Actinide Integration: A sandwich-type arsenotungstocerate, [As₂W₁₈Ce₃O₇₁(H₂O)₃]¹²⁻, is formed by two A-α-[AsW₉O₃₄]⁹⁻ Keggin moieties linked by a belt of three cerium ions. researchgate.net Dysprosium has also been incorporated to create a stable sandwich structure containing an encapsulated carbonate ion. nih.gov

Novel Inorganic Clusters: An unprecedented cage-like {[Ca(H₂O)]₆(H₂O)}¹²⁺ cluster has been found sandwiched between two novel [As₄W₆O₃₄]¹²⁻ fragments. rsc.org

Asymmetric and Functionalized Frameworks: Organo-ruthenium units have been grafted onto an asymmetric sandwich framework built from two different lacunary Keggin moieties, [B-α-AsW₉O₃₄]⁹⁻ and [B-β-AsW₈O₃₁]⁹⁻. rsc.org

Sandwich-Type this compoundCentral MoietyKey FeatureReference
[{B-α-AsW₉O₃₃(OH)}{B-β-AsW₈O₃₀(OH)}{M₄(OH)₂(H₂O)₂}{(RuC₆H₆)₃}]⁶⁻ (M=Ni, Zn){M₄(OH)₂(H₂O)₂}Asymmetric sandwich with grafted organo-Ru units. rsc.org
[As₂W₁₈Ce₃O₇₁(H₂O)₃]¹²⁻{(H₂OCeO)₃}Trivalent cerium belt linking two {AsW₉} units. researchgate.net
{[Ca(H₂O)]₆(H₂O)}[As₄W₆O₃₄]₂{[Ca(H₂O)]₆(H₂O)}¹²⁺Unprecedented high-nuclearity calcium cluster. rsc.org
{Co₄(H₂O)₂[HAsW₉O₃₄]₂}⁸⁻{Co₄O₁₆}Rhomb-like tetranuclear cobalt cluster. mdpi.com
[As₂W₁₈(VO)₃O₆₆]¹¹⁻(VO)₃Mixed-valent V(IV)₂/V(V) species. nih.gov

Other Novel Polyoxoanion Geometries

Beyond the well-established Keggin, Wells-Dawson, and sandwich-type architectures, research into tungstoarsenates continues to uncover fundamentally new structural motifs. These novel geometries highlight the remarkable self-assembly capabilities of tungstate (B81510) and arsenate ions under various reaction conditions.

One such example is a "banana-shaped" this compound, [Ni₆As₃W₂₄O₉₄(H₂O)₂]¹⁷⁻, which represents a significant departure from the more common, quasi-spherical structures. psu.edu Another highly complex assembly is the 8-yttrium(III)-containing 81-tungsto-8-arsenate(III), [Y₈(CH₃COO)(H₂O)₁₈(As₂W₁₉O₆₈)₄(W₂O₆)₂(WO₄)]⁴³⁻. This large polyanion is composed of four {As₂W₁₉O₆₈} units, two {W₂O₁₀} fragments, a {WO₆} group, and eight yttrium ions, demonstrating a higher level of structural organization. researchgate.net The discovery of fragments such as [As₄W₆O₃₄]¹²⁻ in sandwich-type compounds also points to the existence of new potential building blocks for polyoxometalate chemistry. rsc.org

Theoretical Approaches to Structural Confirmation and Prediction

Alongside experimental techniques, theoretical and computational methods play a crucial role in understanding the structures of tungstoarsenates. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of polyoxometalates. researchgate.net

These computational studies can provide deep insights into the nature of the chemical bonding within the polyanion framework, calculate redox potentials, and help interpret spectroscopic data. By modeling different potential isomers and conformations, theoretical approaches can assist in confirming the most likely structure among several possibilities derived from experimental data. For example, DFT calculations have been used to study the bonding nature in related metal-dinitrogen Keggin-type complexes, providing a foundation for understanding how different metals and ligands can be incorporated into these frameworks. mdpi.com This synergy between experimental characterization and theoretical prediction is essential for advancing the rational design of new this compound compounds with tailored properties.

Fundamental Reactivity and Mechanistic Investigations

Protonation Equilibria and Their Impact on Reactivity

The stability of a tungstoarsenate can be highly dependent on the pH of the solution. For example, the sandwich-type polyoxometalate {[Co(C₈H₂₀N₄)]₄}{Co₄(H₂O)₂[HAsW₉O₃₄]₂}∙4H₂O (CAW) is stable within a pH range of 5.5 to 8.5. mdpi.com Outside this range, changes in its UV-Vis absorption spectrum indicate the collapse of the polyanion framework. mdpi.com Similarly, the stability of tungsten oxides is pH-dependent; WO₃ is stable in acidic conditions (pH < 2) but its solubility increases at higher or lower pH values. researchgate.net

Protonation can also enhance the catalytic activity of tungstoarsenates. The adsorption of protons onto the polyoxometalate skeleton may increase the catalytic capacity of the complex. mdpi.com In some cases, the protonation site can be identified. For instance, in N-methylbenzenesulfonamides, a better correlation of equilibrium constants with the σ(+) substituent parameter suggests that the initial protonation site is the oxygen atom of the sulfonyl group. nih.gov The protonation of a molecule generally makes it more electron-poor and thus more electrophilic. masterorganicchemistry.com

Ion-Exchange Phenomena Involving Tungstoarsenates

Tungstoarsenates can act as ion-exchange materials, a property that is useful for the separation and removal of various cations from solutions. researchgate.netresearchgate.netwikipedia.org This reversible interchange of ions occurs between the solid this compound and the surrounding solution. wikipedia.org The ion-exchange behavior is supported by the inorganic component of composite materials. researchgate.net

Pyridinium (B92312) this compound has demonstrated high specificity for Cs⁺ and Ag⁺ ions. researchgate.net The differing slopes of exchange isotherms for various cations suggest that separations on a pyridinium this compound column are feasible. researchgate.net Composite materials incorporating tungstoarsenates have also been developed to enhance their ion-exchange properties. For example, polyaniline Sn(IV) this compound is a composite cation-exchanger with improved ion-exchange capacity and stability. researchgate.net The ion-exchange capacity for alkali metals on some hybrid materials follows the sequence K⁺ > Na⁺ > Li⁺, while for alkaline earth metals, the sequence is Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. researchgate.net

The ion-exchange process can be influenced by factors such as the size of the exchangeable cation. researchgate.net In tungstophosphates and molybdophosphates, the exchangeability decreases as the size of the exchangeable ion in the heteropoly salt increases. researchgate.net

Ion-Exchange Properties of this compound-Based Materials

MaterialTarget IonsSelectivity/CapacityReference
Pyridinium this compoundCs⁺, Ag⁺High specificity researchgate.net
Polyaniline Sn(IV) this compoundAlkali and alkaline earth metalsK⁺ > Na⁺ > Li⁺; Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ researchgate.net
Zirconium this compoundVarious metal ions (e.g., Ag⁺, Tl⁺, Zn²⁺, Hg²⁺)Enables numerous binary and ternary separations tandfonline.com

Reaction Kinetics and Pathway Analysis for Functionalization

Understanding the kinetics and pathways of this compound functionalization is crucial for designing new materials with tailored properties. The rate of reactions, such as ligand exchange, can be determined experimentally.

Kinetic studies on composite ion-exchange materials like polyaniline Sn(IV) this compound have been conducted under conditions favoring particle diffusion-controlled ion exchange. researchgate.net From these studies, physical parameters such as the self-diffusion coefficient (D₀), energy of activation (Ea), and entropy of activation (ΔS*) can be determined. researchgate.net The kinetics of electron transfer for tungsten-based redox processes in Keggin-type polyoxotungstates can change depending on the redox activity of the heteroatom. acs.org

Ligand Exchange and Derivatization Reactions

Lacunary tungstoarsenates, which have vacant sites in their structure, are excellent precursors for derivatization reactions. These vacancies can be filled by various metal ions and organic ligands, leading to new functionalized polyoxometalates.

For example, cobalt(II) complexes with lacunary polytungstate ligands can undergo ligand exchange where the terminal water ligand is replaced by pyridine (B92270). cdnsciencepub.com The rates of this exchange can be measured using NMR spectroscopy. cdnsciencepub.com Subsequent oxidation of these cobalt(II) complexes to cobalt(III) yields substitutionally inert derivatives that are stable in aqueous solution. cdnsciencepub.com The rates of pyridine substitution on the corresponding aquacobalt(III) complexes have also been determined. cdnsciencepub.com The synthesis of vanadium-substituted tungstoarsenates can be achieved by reacting lacunary species with vanadate. mdpi.com The order of reagent mixing has been found to be a key factor in the successful formation of these derivatized compounds. mdpi.com

Advanced Characterization Methodologies

Thermogravimetric Analysis (TGA) and Thermal Stability Investigations

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and composition of tungstoarsenate compounds. By monitoring the change in mass of a sample as a function of temperature, researchers can identify the temperatures at which decomposition events occur, such as the loss of water molecules or the breakdown of the polyoxometalate framework. akjournals.comacademie-sciences.fracademie-sciences.fr

Detailed research findings from TGA studies reveal multi-step decomposition processes for various this compound complexes. For instance, the initial weight loss observed at lower temperatures, typically up to 150-200°C, is attributed to the removal of external and interstitial water molecules. academie-sciences.fracs.org Subsequent weight loss at higher temperatures often corresponds to the condensation of structural components and the decomposition of organic moieties in hybrid compounds. acs.org For certain sandwich-type tungstoarsenates, such as the potassium and ammonium (B1175870) salts of [(ReVO)3(AsW9O33)2]9–, exothermic decomposition peaks around 417-433°C are associated with the loss of As2O3. academie-sciences.fracademie-sciences.fr The thermal decomposition of some this compound derivatives at temperatures up to 900°C can lead to the formation of mixed metal bronzes. academie-sciences.fracademie-sciences.fr The stability of these compounds can be significant, with some retaining a substantial percentage of their ion exchange capacity even at temperatures as high as 500°C. acs.org

CompoundDecomposition EventTemperature Range (°C)Associated Mass Loss/Event
Zirconium this compoundWater loss70-275Weight loss from 343 K to 548 K corresponds to water molecules. akjournals.com
K-[(ReVO)3(AsW9O33)2]9–Decomposition of anion~417Exothermic peak corresponding to the loss of As2O3. academie-sciences.fracademie-sciences.fr
NH4-[(ReVO)3(AsW9O33)2]9–Decomposition of anion~433Exothermic peak corresponding to the loss of As2O3. academie-sciences.fracademie-sciences.fr
Polyaniline Sn(IV) this compoundDecomposition of organic part300-500Complete decomposition of the organic component. scirp.org

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for characterizing the redox properties of tungstoarsenates. academie-sciences.frtandfonline.comtandfonline.com These techniques provide insights into the electron transfer processes within the polyoxometalate framework and the influence of incorporated metal centers. tandfonline.comtandfonline.com The cyclic voltammograms of this compound complexes typically exhibit reversible or quasi-reversible redox waves corresponding to the reduction and oxidation of the tungsten atoms (WVI/WV). tandfonline.comtandfonline.com

The redox potentials are sensitive to the structure of the polyanion and the surrounding chemical environment, including pH. mdpi.comuniversci.com For example, in sandwich-type tungstoarsenates like [{Ln3O3(OH2)2}(AsW9O34)2]15– (where Ln = La, Ce), two pairs of waves at negative potentials are attributed to the WVI/WV redox processes. tandfonline.comtandfonline.com The presence of different metal ions, such as cobalt and iron, in the this compound structure can introduce additional redox features and influence the electrocatalytic properties of the compound towards substrates like nitrite (B80452) and dioxygen. acs.org In some cases, irreversible anodic features are observed, which can be attributed to the specific nature of the incorporated metal centers. academie-sciences.fr

CompoundRedox ProcessPotential (V) vs. reference electrodeKey Findings
[{Ln3O3(OH2)2}(AsW9O34)2]15–WVI/WVNegative potentialsTwo pairs of waves observed, characteristic of the polyoxotungstate framework. tandfonline.comtandfonline.com
[(ReVO)3(AsW9O33)2]9–Anodic feature+1.1 V vs. Ag/AgClIrreversible anodic feature observed. academie-sciences.fr
α1-[VIVW17As2O62]8- and α2-[VIVW17As2O62]8-Multiple electron-transferpH-dependentExhibit electrocatalytic behavior towards thiol oxidation. researchgate.net

Spectroscopic Techniques for Electronic Structure and Bonding

Various spectroscopic techniques are employed to investigate the electronic structure and chemical bonding within this compound compounds. UV-visible (UV-Vis) and Raman spectroscopy are particularly prominent in this regard.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of tungstoarsenates typically display characteristic charge transfer bands. For instance, a cyclen-functionalized cobalt-substituted this compound exhibits absorption peaks around 195.1 nm and 258.5 nm, which are assigned to Ot→W and Oµ→W charge transfer transitions, respectively. mdpi.com The stability of these compounds in solution can be monitored by observing changes in the UV-Vis spectrum as a function of pH. mdpi.com

Raman spectroscopy is a powerful tool for probing the vibrational modes of the chemical bonds within the this compound structure. stellarnet.us The Raman spectra of rare-earth-containing tungstoarsenates show characteristic strong vibration bands corresponding to different types of W-O bonds, which helps in confirming the structural integrity of the polyoxometalate. researchgate.net

Spectroscopic Techniques for Magnetic Properties Analysis

The magnetic properties of this compound complexes, especially those containing paramagnetic metal centers, are investigated using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements. researchgate.netrsc.orgmdpi.com

EPR spectroscopy is particularly useful for studying species with unpaired electrons, such as vanadyl-containing tungstoarsenates. researchgate.net The EPR spectra provide information about the local environment of the paramagnetic ion. For example, the powder EPR spectrum of a vanadyl this compound complex is typical for mononuclear oxovanadium species in an axial environment, with distinct perpendicular and parallel components. researchgate.net

Theoretical and Computational Chemistry of Tungstoarsenates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in the computational study of polyoxometalates, including tungstoarsenates. ukm.myresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for these large, complex inorganic clusters. ukm.myrsc.org DFT calculations are grounded in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are a unique functional of its electron density. ukm.my Practical applications often involve solving the Kohn-Sham equations, which approximate the many-electron system as a set of non-interacting electrons in an effective potential. ukm.my

Electronic Structure Elucidation

DFT calculations are instrumental in elucidating the electronic structure of tungstoarsenates. henu.edu.cnmdpi.com These calculations can determine the distribution of electron density, identify the nature of frontier orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and explain the bonding within the polyoxoanion framework. For instance, DFT studies on lacunary Keggin tungstoarsenates have provided a detailed understanding of their electronic properties, which is fundamental to their reactivity and potential applications. henu.edu.cn The choice of exchange-correlation functional, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), is a critical aspect of these calculations. ukm.myarxiv.org

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are employed to predict various spectroscopic signatures of tungstoarsenates, which can then be compared with experimental data. henu.edu.cn This includes the prediction of vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. The correlation between computationally predicted spectra and experimental results serves as a powerful validation of the theoretical models. henu.edu.cn For example, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, providing insight into the charge-transfer bands often observed in the UV-Vis spectra of these compounds. arxiv.org

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the correlation of theoretical predictions with experimental observations. henu.edu.cn This synergy is essential for validating the computational models and for providing a deeper interpretation of experimental data. For instance, predicted spectroscopic signatures can be directly compared with measured spectra, and calculated redox potentials can be correlated with cyclic voltammetry data. henu.edu.cnaps.org Discrepancies between theoretical and experimental results can highlight the limitations of the computational model or suggest new avenues for experimental investigation. nih.gov This iterative process of prediction, experimentation, and refinement leads to a more robust and accurate understanding of the chemical and physical properties of tungstoarsenates.

Applications in Catalysis

Homogeneous Catalysis by Tungstoarsenates

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often dissolved in a solvent. fiveable.mesavemyexams.comsenecalearning.com Tungstoarsenates have demonstrated significant potential in this area due to their solubility and tunable redox properties.

Tungstoarsenates are effective catalysts for a variety of oxidation reactions, including the epoxidation of alkenes, oxidation of hydrocarbons, water oxidation, and the degradation of dyes. researchgate.netfrontiersin.org

Alkene Epoxidation and Hydrocarbon Oxidation: Research has shown that tungstoarsenate derivatives can catalyze the oxidation of hydrocarbons. For instance, an estertin derivative of this compound, {(W4O16){Sn(CH2)2COO}4(B-α-AsW9O33)2}, acts as an efficient and environmentally friendly catalyst for the oxidation of cyclohexanol. frontiersin.org Similarly, sandwich-type tungstoantimonates functionalized with carboxyethyltin and transition metals exhibit high catalytic ability for the oxidation of cyclohexanol. researchgate.net The catalytic oxidation of light alkanes (C1–C4) has also been explored using heteropoly compounds, including tungstoarsenates. acs.org

Water Oxidation: The oxidation of water to produce oxygen is a critical reaction for artificial photosynthesis and renewable energy technologies. researchgate.net Graphene-supported mixed-valence manganese polyoxometalates, including a 10-manganese(III/IV)-containing 36-tungsto-4-arsenate(V), have been shown to be highly efficient catalysts for electrochemical water oxidation. researchgate.net These catalysts can exhibit low overpotentials and high turnover frequencies. researchgate.net However, the stability of some this compound catalysts, such as those containing cobalt, can be a concern under certain conditions, with evidence suggesting that electrode-bound species derived from the polyoxometalate may be the true catalytic species. researchgate.netacs.org

Dye Degradation: Tungstoarsenates have been investigated for their ability to catalyze the degradation of organic dyes, which are common environmental pollutants. frontiersin.orgmdpi.com For example, a Co–cyclen functionalized nanoscale tetra-nuclear cobalt cluster sandwiched this compound has been synthesized and shown to be effective in catalyzing the generation of reactive oxygen species (ROS) for the degradation of dyes like methylene (B1212753) blue. mdpi.com Another estertin derivative of this compound has demonstrated photocatalytic activity for the degradation of Rhodamine B. frontiersin.org The mechanism often involves the generation of highly reactive radicals that break down the complex organic dye molecules. nih.govresearchgate.netuvic.canih.gov

Table 1: Examples of Homogeneous Oxidation Reactions Catalyzed by Tungstoarsenates

Reaction Type Catalyst Example Substrate Product Key Findings
Hydrocarbon Oxidation {(W4O16){Sn(CH2)2COO}4(B-α-AsW9O33)2} Cyclohexanol Cyclohexanone Efficient and eco-friendly catalysis. frontiersin.org
Water Oxidation Graphene-supported [{MnIII6MnIV4O4(OH)12(H2O)12(A-β-AsW9O34)4}]²²⁻ Water Oxygen Highly efficient with low overpotential. researchgate.net
Dye Degradation {[Co(C8H20N4)]4}{Co4(H2O)2[HAsW9O34]2} Methylene Blue Degraded Products Effective in catalyzing ROS generation. mdpi.com

Tungstoarsenates also exhibit catalytic activity in reduction reactions, such as the reduction of nitrite (B80452) and dioxygen. researchgate.net

Nitrite Reduction: The electrocatalytic reduction of nitrite is an important reaction for environmental remediation and in biological systems. Iron-substituted polyoxotungstates have been shown to effectively catalyze the reduction of nitrite to ammonia. acs.org Manganese-containing tungstoarsenates have also demonstrated electrocatalytic activity for the reduction of nitrite. mdpi.com The catalytic efficiency is dependent on the concentration of both the this compound and the nitrite. mdpi.com

Dioxygen Reduction: The reduction of dioxygen is a key process in fuel cells. mdpi.com Some this compound complexes have been studied for their potential in this reaction. mdpi.comacs.org The mechanism often involves a multi-electron transfer process. mdpi.comnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in organic synthesis. tcichemicals.comorganic-chemistry.orglibretexts.orgmdpi.com Palladium(II)-containing tungstoarsenates have been developed as catalysts for this reaction. cobiss.net These catalysts have been shown to be effective for the cross-coupling of various aryl halides in aqueous and organic media. acs.orgcobiss.net

Heterogeneous Catalysis Systems Involving Tungstoarsenates

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. wikipedia.orgfrontiersin.org Tungstoarsenates can be incorporated into heterogeneous systems, for example, by supporting them on materials like graphene. researchgate.net Organo-Ru supported sandwich-type tungstoarsenates have also been prepared and characterized for their electrocatalytic performance. dntb.gov.ua These heterogeneous catalysts are often employed in oxidation reactions. frontiersin.org

Photocatalysis and Photoelectrochemical Applications

Photocatalysis utilizes light to drive chemical reactions. Tungstoarsenates have shown promise in this area, particularly for the degradation of organic pollutants and for hydrogen evolution. researchgate.netfrontiersin.org

An estertin derivative of this compound has been reported to have photocatalytic activity for the degradation of Rhodamine B. frontiersin.org The introduction of organic functional groups can enhance the photocatalytic efficiency. researchgate.net Furthermore, a ruthenium-containing polyoxometalate has been constructed from lacunary Keggin this compound units and shown to be a photocatalyst. researchgate.net The mechanism in some cases is believed to involve the generation of singlet oxygen. researchgate.net An eleven-iron(III) substituted antimoniotungstate, which shares structural motifs with tungstoarsenates, has been shown to be an efficient molecular semiconductor for photocatalytic hydrogen evolution without the need for co-catalysts. henu.edu.cn

Electrocatalysis by Tungstoarsenates

Electrocatalysis involves the use of a catalyst to facilitate an electrochemical reaction at an electrode surface. Tungstoarsenates are active in a variety of electrocatalytic processes. researchgate.netmdpi.com

They have been shown to catalyze the reduction of hydrogen peroxide and nitrite. researchgate.net Manganese-containing tungstoarsenates are effective for the electrocatalytic reduction of both nitrite and dioxygen, as well as for water oxidation. mdpi.com The modification of electrodes with this compound-based films can enhance their electrocatalytic activity. frontiersin.orgmdpi.com For instance, composite films of graphene and polyoxometalates have been used for the highly sensitive electrochemical detection of hydroperoxide. frontiersin.org

Synergistic Catalytic Effects in Hybrid this compound Systems

Hybrid this compound systems, which combine polyoxometalate (POM) frameworks with other chemical entities like organic molecules or transition metal complexes, have demonstrated significant synergistic effects, leading to enhanced catalytic capabilities. This synergy arises from the interplay between the different components, creating catalytic properties that are superior to those of the individual constituents. psu.eduuib.no

A notable example is found in a nanoscale, sandwich-type this compound, {[Co(C₈H₂₀N₄)]₄}{Co₄(H₂O)₂[HAsW₉O₃₄]₂}∙4H₂O (CAW), functionalized with a cobalt-cyclen complex. mdpi.com This hybrid material efficiently catalyzes the production of reactive oxygen species (ROS). mdpi.commdpi.com The enhanced catalytic activity is attributed to the synergistic interaction between the this compound POM fragments and the Co–cyclen complexes. mdpi.commdpi.com The lacunary Keggin-type this compound units and the cobalt clusters work in concert to facilitate the generation of ROS, a capability leveraged for the oxidative degradation of pollutants like methylene blue. mdpi.commdpi.com

Another clear demonstration of synergy is observed in asymmetric sandwich-type tungstoarsenates where ruthenium (Ru) is incorporated alongside other transition metals (such as Ni(II), Zn(II), Cu(II), Mn(II), and Co(II)). psu.edu These compounds exhibit high catalytic activity for the oxidation of n-hexadecane using air as the oxidant, without needing any additives or solvents. psu.edu Comparative studies revealed that the catalytic performance of these Ru-containing hybrid systems was superior to that of the corresponding transition metal salts or the precursor this compound species alone. psu.edu This enhancement is directly ascribed to the synergistic effect between the ruthenium and the other transition metal ions integrated into the this compound framework. psu.edu

Furthermore, the creation of Class II hybrid tungstoarsenates, where organic ligands are covalently bonded to the inorganic POM structure, offers a platform for tunable catalytic systems. uib.noresearchgate.net The covalent linkage ensures a high level of synergy between the polyanion and the organic component, allowing for the customization of the catalyst's electronic and physical properties. uib.no For instance, a boat-like this compound functionalized with carboxyethyltin groups, {C(NH₂)₃}Na₁₀K₇[(W₄O₁₆){Sn(CH₂CH₂)COO}₄(B-α-AsW₉O₃₃)₂]∙25H₂O, shows efficient activity in oxidation catalysis, highlighting the positive interplay between the organotin components and the this compound subunits. researchgate.net

Table 1: Examples of Synergistic Effects in Hybrid this compound Catalytic Systems

Hybrid this compound SystemInteracting ComponentsObserved Synergistic EffectApplicationReference
Cobalt-cyclen functionalized this compound (CAW)This compound POM fragments and Co–cyclen complexesEnhanced catalytic production of Reactive Oxygen Species (ROS).Oxidative degradation of methylene blue. mdpi.com, mdpi.com
Ruthenium and transition metal-containing tungstoarsenatesRuthenium (Ru) and other transition metal ions (Ni, Zn, Cu, Mn, Co) within the this compound frameworkEnhanced catalytic activity for alkane oxidation compared to single-component precursors.Oxidation of n-hexadecane. psu.edu
Carboxyethyltin-functionalized this compoundThis compound subunits and covalently bonded organotin groupsEfficient oxidation catalytic activity.Mimic enzyme catalysis. researchgate.net

Design Principles for Enhanced Catalytic Performance

The rational design of this compound-based catalysts is crucial for optimizing their performance in various chemical transformations. tu-freiberg.dersc.org Several key principles guide the development of these materials, focusing on modifying their structure, composition, and interfacial properties. numberanalytics.comnih.gov

A fundamental principle is the creation of hybrid materials , particularly Class II hybrids where organic components are covalently attached to the this compound core. uib.no This approach allows for the fine-tuning of several critical properties:

Electronic Structure : Covalent functionalization can modify the electronic properties of the catalyst, influencing its redox potential and ability to activate substrates. uib.no

Active Sites : The number and nature of active sites can be precisely controlled by introducing specific organic functional groups. uib.no

Solubility and Acidity : The organic component can be used to control the catalyst's solubility in different media and to adjust its Brønsted acid activity. uib.no

Another key design strategy involves the incorporation of promoters and the creation of multi-metal systems . As seen with Ru-containing tungstoarsenates, introducing a second metal can create synergistic effects that significantly boost catalytic activity. psu.edunumberanalytics.com The promoter can alter the electronic properties of the primary active sites or create new, more effective catalytic centers. numberanalytics.com The principle of creating symbiotic interfaces that integrate different functions, such as redox and acid-base properties, is central to designing advanced catalysts. nih.gov

Structural and morphological control is also a critical design principle. numberanalytics.com This includes:

Increasing Surface Area : Maximizing the accessible surface area of the catalyst allows for a greater number of active sites to be exposed to reactants, potentially increasing reaction rates. catalysis.blog

Tuning Support Interactions : For supported this compound catalysts, tuning the strong metal-support interaction (SMSI) can be used to optimize the structure and stability of the active sites. the-innovation.org Modifying the interface between the this compound and the support material can enhance activity and selectivity. the-innovation.org

Finally, the Sabatier principle provides a guiding concept, stating that optimal catalytic activity is achieved when the interaction between the catalyst and the reactants is of intermediate strength—strong enough to activate the reactants but weak enough to allow for the timely release of products. numberanalytics.com Designing this compound catalysts, therefore, involves tuning their surface composition and electronic structure to achieve this optimal binding energy for a specific reaction. numberanalytics.commdpi.com

Table 2: Key Design Principles for Enhancing Catalytic Performance of Tungstoarsenates

Design PrincipleMechanism of EnhancementExample/ApplicationReference
Covalent Functionalization (Class II Hybrids)Allows for tuning of electronic structure, number of active sites, solubility, and acidity.Organo-functionalized tungstoarsenates for oxidation catalysis. uib.no, researchgate.net
Introduction of Promoters/Multi-Metal SystemsCreates synergistic effects and new active sites through electronic or structural modifications.Ru- and transition metal-substituted tungstoarsenates for alkane oxidation. psu.edu, numberanalytics.com
Structural & Morphological ControlIncreases active site exposure and optimizes catalyst-support interactions.Tuning strong metal-support interactions (SMSI) to improve stability and activity. catalysis.blog, the-innovation.org
Integration of FunctionsCreates symbiotic interfaces with combined acid-base and redox functionalities for complex reactions.Design of catalysts for CO₂ hydrogenation to methanol. nih.gov
Optimization of Binding Energy (Sabatier Principle)Achieves a balance in reactant adsorption and product desorption for maximum turnover.General principle for tailoring surface chemistry for specific catalytic reactions. numberanalytics.com

Applications in Materials Science and Engineering

Fabrication of Tungstoarsenate-Based Hybrid Materials

The integration of this compound polyanions with organic molecules or polymers allows for the creation of hybrid materials that synergistically combine the properties of both inorganic and organic components. researchgate.netdntb.gov.ua The inorganic framework provides rigidity, thermal stability, and catalytic or electrochemical activity, while the organic part introduces flexibility, processability, and specific functionalities. researchgate.netresearchgate.net

Organic-inorganic composites based on this compound are advanced materials developed by incorporating organic conducting polymers into an inorganic precipitate matrix. researchgate.net These hybrid materials exhibit improved ion-exchange capacity, enhanced thermal and chemical stability, and high selectivity for certain metal ions. researchgate.netresearchgate.net

A common fabrication method is the sol-gel process, where an inorganic precipitate, such as Sn(IV) this compound, is mixed into a polymer gel like polyaniline. researchgate.netresearchgate.net This creates a composite material, for example, polyaniline Sn(IV) this compound, which combines the mechanical stability of the polymer with the ion-exchange properties of the inorganic component. researchgate.netresearchgate.net These composites have demonstrated significant potential in environmental remediation for removing heavy metal contaminants from aqueous solutions. researchgate.netresearchgate.net For instance, polyaniline Sn(IV) this compound has been shown to be highly selective for Cd(II) ions. researchgate.net

Detailed research findings on various this compound-based organic-inorganic composites are summarized in the table below.

Composite MaterialFabrication MethodKey PropertiesApplication
Polyaniline Sn(IV) this compound Sol-gel; mixing of polyaniline into inorganic precipitate. researchgate.netGood ion-exchange capacity, high thermal and chemical stability, selectivity for heavy metals. researchgate.netresearchgate.netCation exchanger for separating toxic metal ions; selective electrode for Cd(II) detection. researchgate.netresearchgate.net
Poly-o-toluidine stannic molybdate (related composite)Incorporation of poly-o-toluidine into inorganic precipitate matrices. researchgate.netImproved thermal stability and ion-exchange capacity. researchgate.netSelective separation of heavy metal ions. researchgate.net
Polyaniline/Ti(HPO₄)₂ (related composite)Sol-gel method. researchgate.netHigh sorption capacity for certain elements. researchgate.netSorbent for removing Re(VII). researchgate.net
Poly(aniline-co-pyrrole)-Sn(IV)this compound Solution casting method. tandfonline.comForms homogeneous nanocomposite membrane; selective for Ni(II). tandfonline.comIon-selective electrode for Ni(II) detection. tandfonline.com

This compound anions serve as excellent building blocks for constructing intricate supramolecular assemblies and coordination networks. By combining this compound units with organic ligands and metal complexes, researchers can fabricate extended structures with tailored dimensionality and properties. These materials are typically synthesized under hydrothermal conditions. tandfonline.com

An example is the formation of a three-dimensional, covalently bonded network using Wells-Dawson this compound polyoxoanions and copper complexes with both rigid (4,4′-bipyridine) and flexible (ethylenediamine) ligands. tandfonline.com In another case, a sandwich-type this compound, {Co₄(H₂O)₂[HAsW₉O₃₄]₂}, was modified with four Co–cyclen (C₈H₂₀N₄) complexes. mdpi.com This resulted in a novel organic-inorganic hybrid compound, {[Co(C₈H₂₀N₄)]₄}{Co₄(H₂O)₂[HAsW₉O₃₄]₂}∙4H₂O, demonstrating how organic functionalization can lead to complex supramolecular architectures. mdpi.com These assemblies can create frameworks with high connectivity, which is of interest for applications in catalysis, magnetism, and materials science. tandfonline.com

Precursors for Advanced Functional Materials (e.g., Tungsten-Rhenium Bronzes)

This compound complexes are effective precursors for the synthesis of advanced functional materials, notably tungsten bronzes. academie-sciences.fracademie-sciences.fr Tungsten bronzes (MₓWO₃) are non-stoichiometric compounds known for their inertness and interesting electronic properties. academie-sciences.frresearcher.lifeosti.gov The thermal decomposition of specific polyoxometalate salts provides a lower-temperature route to these materials compared to traditional high-temperature solid-state reactions. academie-sciences.frosti.gov

Salts of a sandwich-type bis(9-tungstoarsenate(III)) tris(oxorhenate(V)) polyoxoanion, [(ReO)₃(AsW₉O₃₃)₂]⁹⁻, have been used as precursors to generate tungsten-rhenium bronzes. academie-sciences.fracademie-sciences.fr The thermal treatment of ammonium (B1175870) or potassium salts of this anion at temperatures between 600°C and 900°C leads to the formation of mixed tungsten-rhenium bronzes. academie-sciences.fr This process involves the quantitative loss of As₂O₃ at around 420–430°C, followed by the formation of the bronze phases. academie-sciences.fracademie-sciences.fr A key advantage of this method is the high retention of rhenium (around 95%) in the final material, even at temperatures up to 900°C, which is a significant improvement over other precursors like Keggin-type structures that lose rhenium at much lower temperatures (~500°C). academie-sciences.frresearchgate.net

The specific bronze phase formed depends on the cation in the precursor salt.

The potassium salt yields a monoclinic K₂W₃O₁₀-type bronze. academie-sciences.fr

The ammonium salt produces a mixture of hexagonal and tetragonal WO₃ bronzes. academie-sciences.fr

This method suggests a potential pathway for creating analogous technetium oxide bronzes, which could be used for the immobilization of radioactive waste. academie-sciences.fracademie-sciences.fr

Precursor CompoundThermal TreatmentResulting MaterialKey Finding
Potassium salt of [(ReO)₃(AsW₉O₃₃)₂]⁹⁻Heated to 600-725°C. academie-sciences.frMonoclinic K₂W₃O₁₀-type bronze. academie-sciences.frHigh rhenium retention (~95%) at temperatures up to 900°C. academie-sciences.fr
Ammonium salt of [(ReO)₃(AsW₉O₃₃)₂]⁹⁻Heated to 600-725°C. academie-sciences.frMixture of hexagonal and tetragonal WO₃ bronzes. academie-sciences.frresearcher.lifeAs₂O₃ is lost at 433°C prior to bronze formation. academie-sciences.fracademie-sciences.fr
Ammonium salts of lanthanide/actinide polyoxotungstatesHeated to 500-850°C under N₂, H₂, or Ar. academie-sciences.frosti.govCubic tungsten bronzes (e.g., U₀.₁₀WO₃). osti.govFacile, lower-temperature synthesis of actinide tungsten bronzes. osti.gov

Ion-Exchangers and Separation Technologies

This compound-based materials have been extensively investigated as inorganic ion-exchangers for the separation of metal ions. akjournals.comtandfonline.com These materials are valued for their high selectivity and stability in acidic solutions. akjournals.com Heteropolyacid salts, including tungstoarsenates, are particularly selective in their exchange properties. tandfonline.com

Zirconium this compound is a notable example, synthesized as a stable inorganic ion-exchanger. akjournals.com It demonstrates high affinity for specific metal ions such as UO₂²⁺, ZrO²⁺, Cs⁺, and Tl⁺. akjournals.com The utility of such exchangers is proven by their successful application in the column separation of various binary mixtures, including Sr²⁺−Cs⁺, Fe³⁺−Al³⁺, and Zn²⁺−Hg²⁺, which is valuable in analytical and radioanalytical chemistry. akjournals.com

Furthermore, this compound can be used to impregnate paper for chromatographic separations. tandfonline.comiaea.org For example, papers impregnated with collidinium this compound have been used for the systematic chromatographic separation of 30 different metal ions using various mixed solvent systems. tandfonline.com These impregnated papers often result in more compact spots and cleaner separations compared to plain paper. tandfonline.com

Ion-Exchanger MaterialFormTarget Ions / Separations
Zirconium this compound Column materialHigh affinity for UO₂²⁺, ZrO²⁺, Cs⁺, Tl⁺; Separates Sr²⁺-Cs⁺, Fe³⁺-Al³⁺, Zn²⁺-Hg²⁺. akjournals.com
Polyaniline Sn(IV) this compound Composite column materialHighly selective for Cd(II); Separates Cd(II) from Zn(II), Pb(II), Hg(II), and Cu(II). researchgate.net
Collidinium this compound Impregnated paperSeparation of 30 different metal ions; specific extraction of Sn(II) and Sn(IV). tandfonline.com
Pyridinium (B92312) this compound Impregnated paperSeparation of 30 metal ions; various binary and ternary separations achieved. iaea.org

Role in Nanotechnology

The field of nanotechnology leverages the unique properties of materials at the 1 to 100 nm scale. samipubco.com Tungstoarsenates contribute to this field primarily through their role in forming functional nanocomposites and as molecular-scale building blocks. The incorporation of this compound polyanions into polymer matrices can create nanocomposite materials with enhanced properties. tandfonline.commdpi.com

For example, a nanocomposite cation exchange membrane made of poly(aniline-co-pyrrole)-Sn(IV)this compound was fabricated for use as an ion-selective electrode. tandfonline.com The synthesis of tungstite (WO₃·H₂O) nanoparticles for use in organic solar cells also highlights the broader potential of tungsten-based nanomaterials. rsc.org The ability to synthesize nanoscale polyoxometalates, such as the sandwich-type this compound {[Co(C₈H₂₀N₄)]₄}{Co₄(H₂O)₂[HAsW₉O₃₄]₂}∙4H₂O, showcases the bottom-up approach to creating functional nanostructures. mdpi.com These molecular-level materials can be designed for specific applications, including catalysis and medicine. mdpi.com The development of hybrid nanomaterials, which combine organic and inorganic components, is a significant area of research with applications in electronics, sensors, and composites. phenikaa-uni.edu.vn

Interfacial Chemistry and Host Guest Interactions

Interactions with Metal Centers and Counterions

The structure and reactivity of tungstoarsenates are profoundly influenced by their interactions with incorporated metal centers and the counterions that balance their negative charge. These interactions are not merely structural; they dictate the electronic, magnetic, and catalytic properties of the resulting compounds.

Research has demonstrated that lacunary tungstoarsenates, which possess vacant sites, can readily incorporate a wide array of transition metal cations. researchgate.net For instance, the lacunary 9-tungstoarsenate(V) [A-α-AsW₉O₃₄]⁹⁻ has been used as a building block to create complex structures. Its interaction with a mixed-valent 12-manganese complex resulted in the formation of a 10-manganese(III/IV)-containing 36-tungsto-4-arsenate(V), [Mn(III)₆Mn(IV)₄O₄(OH)₁₂(H₂O)₁₂(A-β-AsW₉O₃₄)₄]²²⁻. researchgate.net Similarly, sandwich-type complexes, where two tungstoarsenate units flank a belt of metal ions, are a common structural motif. Examples include K₁₁Na₁[As₂W₁₈{Mn(H₂O)}₃O₆₆]·27H₂O and Na₁₂[As₂W₁₈{Co(H₂O)}₃O₆₆]·34H₂O, where the divalent metal centers (Mn²⁺ or Co²⁺) adopt a square pyramidal geometry. acs.org

The nature of the incorporated metal centers governs the magnetic properties of the cluster. In a mixed-metal this compound containing both Co(II) and Fe(III), anisotropic ferromagnetic interactions were observed between Co²⁺ ions, while antiferromagnetic interactions occurred between Fe³⁺ ions. researchgate.net In another study, sandwich-type tungstoarsenates containing vanadium and lanthanide ions, such as [((V(IV)O)₂Ln(H₂O)₄)(α-AsW₉O₃₃)₂]¹¹⁻ (where Ln = Dy, Gd), exhibited weak antiferromagnetic interactions between the vanadium centers and weak ferromagnetic interactions between the vanadium and lanthanide centers. mdpi.com A mixed-valent V(IV)₂V(V) species, [(V(IV)O)₃(α-AsW₉O₃₃)₂]¹²⁻, showed antiferromagnetic coupling between the two V(IV) d¹ centers. acs.orgmdpi.com

Counterions also play a critical role. Simple alkali metal cations like K⁺ and Na⁺ are common, but their arrangement and hydration state are integral to the crystal packing. researchgate.netacs.org Larger, organic counterions such as tetrabutylammonium (B224687) (TBA) can significantly weaken the electrostatic interactions between the polyanions. researchgate.net This "insulation" is crucial for studying the properties of the isolated anion. researchgate.net In some cases, the counterions themselves are complex species, such as the octahedral [Ni(H₂O)₆]²⁺ which co-crystallized with the [As₂W₁₈{Ni(H₂O)}₃O₆₆]¹²⁻ anion. acs.org These interactions highlight the modular nature of this compound chemistry, where properties can be tuned by systematically varying both the internal metal centers and the external counterions. researchgate.netconstructor.university

Table 1: Examples of this compound Complexes and Their Interacting Centers

Compound Formula Interacting Metal Centers Counterions Magnetic Interaction Type
[Mn(III)₆Mn(IV)₄O₄(OH)₁₂(H₂O)₁₂(A-β-AsW₉O₃₄)₄]²²⁻ Mn(III), Mn(IV) K⁺, Na⁺ Not specified
K₁₁Na₁[As₂W₁₈{Mn(H₂O)}₃O₆₆]·27H₂O Mn(II) K⁺, Na⁺ Very weak antiferromagnetic
Na₁₂[As₂W₁₈{Co(H₂O)}₃O₆₆]·34H₂O Co(II) Na⁺ Not specified
Na₈[Ni(H₂O)₆]₂[As₂W₁₈{Ni(H₂O)}₃O₆₆]·20H₂O Ni(II) Na⁺, [Ni(H₂O)₆]²⁺ Antiferromagnetic
[((V(IV)O)₂Ln(H₂O)₄)(α-AsW₉O₃₃)₂]¹¹⁻ (Ln=Gd) V(IV), Gd(III) Not specified Antiferromagnetic (V-V), Ferromagnetic (V-Gd)

Surface Adsorption Phenomena and Mechanisms (e.g., Dye Adsorption)

The high surface area and charged nature of tungstoarsenates and their composite materials make them effective adsorbents for removing pollutants from aqueous solutions. dntb.gov.uawatertechonline.com Adsorption is a surface phenomenon where molecules (the adsorbate) adhere to the surface of a material (the adsorbent) through physical or chemical forces. wikipedia.orgresearchgate.net

Composites of this compound have shown promise in environmental remediation. A polyaniline Sn(IV) this compound composite, for instance, was studied for its ability to adsorb the insecticide dichlorvos, indicating its potential utility in removing harmful organic pollutants. researchgate.net The primary mechanism for the removal of contaminants like dyes involves the transfer of the pollutant from the solution to the solid surface of the adsorbent. dntb.gov.uaunacademy.com

The process of dye adsorption onto a surface is complex and can involve several mechanisms simultaneously:

Electrostatic Interactions: The highly negative charge of the this compound polyanion can strongly attract cationic dye molecules. researchgate.netresearchgate.net The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecules. researchgate.net

Van der Waals Forces: These are weak, short-range forces that contribute to the physical adsorption (physisorption) of molecules onto the surface. watertechonline.comresearchgate.net

Hydrogen Bonding: The oxygen-rich surface of the this compound can form hydrogen bonds with suitable functional groups on the dye molecules, such as hydroxyl (-OH) or amine (-NH₂) groups. mdpi.com

π-π Interactions: Aromatic rings present in many dye molecules can interact with the electronic system of the adsorbent surface through π-π stacking. mdpi.com

Kinetic studies reveal how quickly adsorption occurs, with one study of a this compound-based adsorbent indicating that equilibrium for dye removal was reached within 90 minutes. dntb.gov.uamdpi.com Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the amount of dye adsorbed and its concentration in the solution, providing insights into the maximum adsorption capacity and the nature of the surface interaction. mdpi.comnih.gov The effectiveness of adsorption is also influenced by the physical properties of the adsorbent, such as its particle size; smaller particles generally offer a larger specific surface area, leading to increased adsorption capacity. mdpi.com

Table 2: Key Mechanisms in Surface Adsorption

Adsorption Mechanism Description Relevant Factors
Electrostatic Attraction Interaction between the negatively charged adsorbent surface and positively charged adsorbate molecules (e.g., cationic dyes). Surface charge, pH of the solution, dye charge. researchgate.net
Physisorption Weak intermolecular forces, such as van der Waals forces, causing molecules to stick to the surface. researchgate.net Surface area, temperature. watertechonline.com
Chemisorption Formation of stronger, more permanent chemical bonds between the adsorbate and adsorbent. researchgate.netresearchgate.net Active surface sites, functional groups. researchgate.net
Hydrogen Bonding Attraction between hydrogen atoms on one molecule and electronegative atoms (like oxygen) on another. Presence of H-bond donor/acceptor groups. mdpi.com

Encapsulation and Host-Guest Chemistry

Beyond surface interactions, the three-dimensional structures of tungstoarsenates allow them to act as hosts for smaller ions or molecules, a field known as host-guest chemistry. These polyanionic frameworks can encapsulate guest species within their inner cavities or between larger assemblies.

A notable example involves an arsenic-vanadium polyoxometalate, [β-As₈V₁₄O₄₂(H₂O)]⁴⁻, which is completely embedded within a large, porous cationic ring of a copper ligand complex. This creates a stable host-guest supramolecular system where the this compound acts as the guest within a larger host framework. researchgate.net This arrangement demonstrates the potential for creating highly organized, functional materials. researchgate.net

In other cases, the this compound itself is the host. The large, ring-shaped {P₈W₄₈} polyoxotungstate has been functionalized with organoarsonates, such as phenylarsonic acid. acs.org In these complexes, with the general formula [(RAs(V)O)₄P(V)₈W(VI)₄₈O₁₈₄]³²⁻, the organoarsonate groups are bound as guests to the exterior of the macrocyclic host. acs.org Interestingly, solution studies showed that under slightly acidic conditions, these organoarsonate fragments can dissociate and subsequently rearrange within the inner cavity of the polyoxotungstate host. acs.org

This encapsulation is often driven by weak, non-covalent interactions such as electrostatic forces and van der Waals forces. rsc.org The guest molecule is physically trapped within the host's cage-like structure. The nature of the encapsulated guest can, in turn, influence the properties of the host framework. For example, in a series of isostructural mixed-valent polyoxovanadate hosts, [X@HV(IV)₈V(V)₁₄O₅₄]⁶⁻, the identity of the encapsulated guest anion (X = VO₂F₂⁻, SCN⁻, or ClO₄⁻) was found to define the magnetic and electrochemical characteristics of the entire assembly. rsc.org The first example of a heteropolyanion containing both protons and arsenic(III), (NH₄)₇[H₂AsW₁₈O₆₀]·16H₂O, further illustrates the diversity of species that can be incorporated as guests within a tungstate (B81510) framework. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Structural Diversification

The future of tungstoarsenate chemistry heavily relies on the innovation of synthetic methodologies that offer precise control over their intricate architectures. Researchers are moving beyond traditional one-pot reactions to develop rational, stepwise approaches for creating structurally diverse and functionally tailored this compound clusters.

One promising direction is the use of a cation-directed synthetic strategy . This involves a step-by-step assembly process where the choice of cations guides the formation of specific heterometallic structures. For instance, a facile synthetic protocol has been developed for the preparation of 3d–4f heterometallic series of tungstoantimonates, which could be adapted for tungstoarsenates. This method involves the initial synthesis of a 4f-doped precursor, followed by the controlled addition of a 3d metal salt, leading to the desired heterometallic cluster. nih.gov Systematic studies have revealed that factors such as the concentration of specific cations, like potassium, can be a key step in the directed preparation and isolation of pure products. nih.gov

Another key area of development is the use of self-assembly strategies in one-step hydrothermal methods. This approach allows for the creation of complex organic-inorganic hybrids. For example, a novel ruthenium-containing polyoxometalate-based hybrid has been successfully synthesized through the self-assembly of trivacant [B-α-AsW9O33]9- fragments with an organic imidazole (B134444) ligand under acidic hydrothermal conditions. rsc.org This demonstrates the potential for creating a wide range of functionalized tungstoarsenates by carefully selecting the inorganic building blocks and organic linkers.

The table below summarizes some novel synthetic strategies and their potential for structural diversification of tungstoarsenates.

Synthetic StrategyDescriptionPotential for Structural DiversificationKey Research Findings
Cation-Directed Synthesis Step-by-step assembly guided by the choice of cations.Precise control over the incorporation of different metal ions, leading to tailored heterometallic clusters.Successful preparation of a series of 3d–4f heterometallic tungstoantimonates via preformed 4f-doped precursors. nih.gov
Hydrothermal Self-Assembly One-step reaction involving the self-organization of inorganic and organic components under hydrothermal conditions.Creation of complex organic-inorganic hybrid materials with novel topologies and functionalities.Synthesis of a ruthenium-containing hybrid from [B-α-AsW9O33]9- fragments and an imidazole ligand. rsc.org
Functionalization with Organic Moieties Covalent attachment of organic groups to the this compound core.Introduction of specific chemical properties, such as catalytic activity or solubility in different media.A new boat-like this compound has been functionalized by carboxyethyltin, demonstrating catalytic properties. researchgate.net

Exploration of Advanced Multicomponent this compound Architectures

Building on novel synthetic strategies, a significant future direction is the exploration of increasingly complex, multicomponent this compound architectures. These "superclusters" and hierarchical assemblies are of great interest due to their potential for emergent properties and advanced applications.

A key challenge in this area is achieving controlled hierarchical aggregation from multiple components, which requires highly selective linkage control. nih.gov Researchers are exploring the use of orthogonal linkage groups, such as organotin and lanthanide cations, to direct the assembly of giant molecular metal oxide superstructures. nih.gov This approach has been demonstrated in the formation of a giant heterometallic polyoxotungstate supercluster with a molecular weight of approximately 25 kDa, featuring three different polyoxometalate building units. nih.govresearchgate.net While this example is not a this compound, the principles of using geometrically restricted and unrestricted linkers are directly applicable to the design of advanced this compound architectures.

The self-assembly of polyoxometalates with other functional components, such as metal nanoparticles and metal-organic frameworks (MOFs), is another promising avenue. rsc.org This can lead to hybrid materials with synergistic activities. For example, a hybrid material has been created through the self-assembly of a polyoxometalate, platinum nanoparticles, and an amino-functionalized MOF, which exhibited enhanced activity for visible-light-driven catalytic hydrogen evolution. rsc.org The polyoxometalate in this system plays multiple roles, including reducing the platinum precursor, stabilizing the nanoparticles, and facilitating the catalytic reaction. rsc.org The application of these principles to tungstoarsenates could lead to the development of highly efficient catalytic systems.

Integration with Nanomaterials for Synergistic Properties

The integration of tungstoarsenates with various nanomaterials is a rapidly emerging field that promises to unlock synergistic properties and novel applications. By combining the unique molecular properties of tungstoarsenates with the enhanced surface area and quantum effects of nanomaterials, researchers can create advanced composite materials with tailored functionalities.

One area of focus is the development of This compound-nanoparticle composites . For instance, the synergistic effect of hybrids composed of 2D materials like boron nitride nanosheets (BNNS) and metal nanoparticles such as tungsten (W) has been studied. researchgate.net The uniform decoration of W nanoparticles on the BNNS surface improves performance by maximizing the specific surface area and preventing the restacking of the nanosheets. researchgate.net The resulting nanocomposites have shown enhanced mechanical properties and radiation shielding capabilities. researchgate.net Similar strategies could be employed with this compound clusters, potentially leading to materials with enhanced catalytic, electronic, or sensing properties.

The combination of polyoxometalates with carbon-based nanomaterials, such as graphene and carbon nanotubes , is another promising direction. These composites can exhibit improved electrical conductivity and electrochemical performance. The integration of polyoxometalates with titanium dioxide (TiO2) has also been explored to improve the performance of quantum dot solar cells by creating highly dispersed nanoparticles on the TiO2 film.

The table below highlights the potential synergistic properties arising from the integration of tungstoarsenates with different nanomaterials.

NanomaterialPotential Synergistic Properties with TungstoarsenatesPotential Applications
Metal Nanoparticles (e.g., Pt, W) Enhanced catalytic activity, improved stability, unique optical and electronic properties. rsc.orgresearchgate.netCatalysis, sensing, electronics.
Carbon Nanotubes/Graphene Increased electrical conductivity, high surface area for catalysis, improved mechanical strength. openaccessjournals.comazom.comEnergy storage, composites, sensors.
Metal Oxides (e.g., TiO2, ZnO) Enhanced photocatalytic activity, improved charge separation in solar cells, novel sensing capabilities.Solar cells, photocatalysis, environmental remediation.
Boron Nitride Nanosheets (BNNS) Improved thermal and mechanical stability, enhanced radiation shielding. researchgate.netHigh-performance composites, radiation shielding materials.

In-Situ and Operando Spectroscopic Investigations of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving tungstoarsenates is crucial for the rational design of improved catalysts and functional materials. A significant shift in this direction is the increasing use of in-situ and operando spectroscopy . ethz.chresearchgate.net These techniques allow researchers to study the catalyst's structure and electronic state under actual reaction conditions, providing invaluable insights into the dynamic changes that occur during a chemical process. chimia.ch

Operando X-ray Absorption Spectroscopy (XAS) is a particularly powerful tool for investigating the local coordination environment and oxidation state of metal centers within this compound clusters during catalytic reactions. acs.orgnih.gov For example, operando XAS has been used to study the stability of cobalt-substituted polyoxometalates during the oxygen evolution reaction, revealing that they can act as precatalysts that degrade into heterogeneous active species. acs.org Similar studies on this compound-based catalysts could elucidate the nature of the active sites and the reaction intermediates.

The combination of multiple spectroscopic techniques in an operando setup, known as a multi-technique approach , is essential for obtaining a comprehensive understanding of the reaction mechanism. ethz.chresearchgate.net This could involve coupling XAS with techniques like Raman spectroscopy, infrared spectroscopy (DRIFTS), and X-ray diffraction (XRD) to simultaneously probe the vibrational modes, surface species, and crystalline structure of the this compound material during catalysis. chimia.ch

Emerging methods such as modulation-excitation spectroscopy (MES) and quick-extended X-ray absorption fine structure (QEXAFS) offer improved sensitivity and time resolution, enabling the detection of transient species and subtle structural changes that are not observable with conventional techniques. chimia.ch

Advanced Computational Methodologies for Predictive Design

In parallel with experimental advances, advanced computational methodologies are becoming indispensable for the predictive design of novel tungstoarsenates with targeted properties. rsc.orgDensity Functional Theory (DFT) has emerged as a powerful tool for studying the structure, electronic properties, spectroscopy, and reactivity of polyoxometalates. unirioja.esrsc.org

Computational studies can provide fundamental insights into the factors that govern the self-assembly of this compound clusters. For example, DFT calculations can be used to understand the templating role of cations in the formation of specific polyanion structures by analyzing the electrostatic interactions and dehydration energies. unirioja.es This knowledge can guide the rational synthesis of new compounds with desired architectures.

Furthermore, DFT can be used to predict the electronic and spectroscopic properties of tungstoarsenates. Time-dependent DFT (TD-DFT) has been successfully used to predict the UV-Vis absorption spectra of polyoxometalates, which is crucial for understanding their photochemical behavior. researchgate.net Computational modeling can also elucidate the nature of bonding between this compound clusters and other molecules or surfaces, which is important for designing efficient catalysts and functional materials. For instance, DFT studies have been used to investigate the interaction of iron-substituted Keggin polyoxometalates with water ligands, revealing details about charge transfer and bond activation. rsc.org

The ultimate goal is to develop a "roadmap for inverse design," where computational tools can be used to predict the structure of a this compound that will exhibit a specific desired property, thereby guiding experimental efforts towards the most promising synthetic targets. nih.gov

Q & A

Q. What experimental frameworks are needed to explore this compound’s potential in emerging fields (e.g., quantum materials)?

  • Methodological Answer : Design magnetometry and resistivity experiments to probe spin-crossover behavior or superconducting transitions. Synthesize this compound-based hybrids with organic ligands to enhance electronic coupling. Collaborate with computational chemists to predict emergent properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.